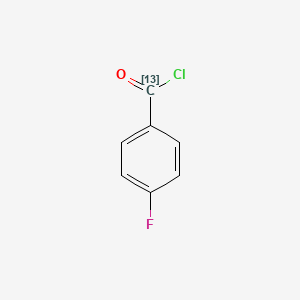

4-Fluorobenzoyl-carbonyl-13C chloride

Description

Significance of Carbon-13 Isotopic Labeling in Advanced Chemical Investigations

Isotope labeling is a technique that involves the substitution of one or more atoms in a molecule with an isotope of the same element. studysmarter.co.ukwikipedia.org In the case of carbon-13 labeling, the common carbon-12 (¹²C) atom is replaced by its stable, non-radioactive isotope, ¹³C. creative-proteomics.com This substitution is subtle yet profound for chemical investigations. While ¹³C-labeled compounds retain the same chemical and biological properties as their unlabeled counterparts, the difference in nuclear properties allows them to be distinguished and traced.

The primary analytical advantage of ¹³C labeling lies in its utility in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgnih.gov The ¹³C nucleus has a nuclear spin of ½, making it NMR-active, whereas the most abundant ¹²C isotope is NMR-inactive. nih.gov This allows researchers to selectively observe the labeled carbon atom within a molecule, providing unambiguous information about its environment and transformations during a chemical reaction. nih.govnortheastern.edu This is invaluable for confirming molecular structures of complex compounds and tracking metabolic pathways. northeastern.edu

In mass spectrometry, the one-mass-unit difference between ¹³C and ¹²C allows for easy differentiation of labeled molecules from their natural abundance counterparts. nih.gov This capability is fundamental to techniques like Isotopic Ratio Outlier Analysis (IROA), which helps distinguish biological signals from artifacts and aids in determining the exact number of carbon atoms in a molecule. nih.gov Stable isotope labeling is a safe and effective method for studying metabolic processes in vivo without the complications of radioactivity. studysmarter.co.ukcreative-proteomics.com

Overview of ¹³C-Labeled Acyl Chlorides as Synthetic Probes and Mechanistic Tools

Acyl chlorides are highly reactive functional groups, often used as intermediates in the synthesis of esters, amides, and ketones. When an acyl chloride is labeled with ¹³C at the carbonyl position, it becomes a versatile synthetic probe. Incorporating the ¹³C-labeled acyl group into a larger molecule allows scientists to introduce a specific spectroscopic marker.

The primary applications for ¹³C-labeled acyl chlorides include:

Mechanistic Elucidation: By tracking the position of the ¹³C label in the products of a reaction, chemists can deduce the underlying reaction mechanism. wikipedia.orgnortheastern.edu For example, in rearrangement reactions, the final position of the label can confirm or refute a proposed pathway.

Metabolic Flux Analysis: In biochemical studies, organisms or cells can be fed substrates synthesized using ¹³C-labeled acyl chlorides. nih.gov Subsequent analysis of metabolites by NMR or MS can map how the carbon skeleton is processed, providing a quantitative understanding of metabolic pathway activity. nih.gov

Structural Assignment: For complex natural products or synthetic molecules, introducing a ¹³C label at a known position can greatly simplify the process of assigning signals in an NMR spectrum, confirming the carbon framework. northeastern.edu

The synthesis of molecules containing a ¹³C-labeled carbonyl group often involves the use of labeled starting materials like potassium cyanide (K¹³CN) or ¹³C-paraformaldehyde, which are then converted through various steps into the desired labeled acyl chloride. nih.govnih.gov

Scope and Research Focus of the Outline on 4-Fluorobenzoyl-carbonyl-13C Chloride

This article focuses exclusively on the chemical nature and research applications of this compound. The presence of the fluorine atom provides an additional spectroscopic handle (via ¹⁹F NMR) and modifies the reactivity of the benzoyl group, making this a compound of specific interest. The research focus is on its role as a specialized reagent for introducing a ¹³C-labeled 4-fluorobenzoyl moiety into other molecules. This allows for precise tracking and analysis in complex chemical and biological systems.

The physical and chemical properties of this compound are nearly identical to its unlabeled counterpart, with a minor increase in molecular weight due to the heavier isotope.

Table 1: Physicochemical Properties of 4-Fluorobenzoyl Chloride (Unlabeled Analog)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClFO |

| Molecular Weight | 158.56 g/mol nih.gov |

| Boiling Point | 191 °C biosynth.com |

| Melting Point | 9-12 °C biosynth.comchemicalbook.com |

| Density | 1.320 - 1.342 g/mL at 25 °C biosynth.comchemicalbook.com |

| CAS Number | 403-43-0 nih.gov |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆¹³CH₄ClFO |

| Molecular Weight | Approx. 159.56 g/mol |

| CAS Number | 91742-47-1 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKLEJHVLCMVQR-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13C](=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583498 | |

| Record name | 4-Fluoro(carbonyl-~13~C)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91742-47-1 | |

| Record name | 4-Fluoro(carbonyl-~13~C)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorobenzoyl-carbonyl-13C chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorobenzoyl Carbonyl 13c Chloride

Strategies for Site-Specific Carbonyl-¹³C Isotopic Incorporation

The foundational strategy for producing carbonyl-¹³C labeled compounds is the use of a small, simple, and commercially available ¹³C-labeled precursor. imist.ma The choice of precursor dictates the synthetic route. Common and effective starting materials for introducing a ¹³C label at a carboxyl or carbonyl position include carbon dioxide (¹³CO₂) and potassium cyanide (K¹³CN).

These precursors can be incorporated into a target molecule, such as a benzoic acid derivative, through reactions like carbonation of a Grignard reagent or an organolithium compound. This approach ensures that the ¹³C label is introduced at a specific, desired location within the molecular framework. nih.gov The primary goal is to build the carbon skeleton around this isotopic label, leading to the desired labeled intermediate, which can then be converted to the final product.

Precursor Synthesis and Halogenation Techniques for Labeled Benzoyl Chloride Derivatives

The generation of 4-Fluorobenzoyl-carbonyl-13C chloride is typically achieved through a two-stage process: first, the synthesis of a ¹³C-labeled precursor, 4-Fluorobenzoic acid-carbonyl-¹³C, followed by its conversion to the corresponding acyl chloride.

This is the most direct and widely applicable method. The synthesis begins with the preparation of the isotopically labeled carboxylic acid. A common route involves the formation of a Grignard reagent from 4-fluorobromobenzene, which then reacts with ¹³C-labeled carbon dioxide (¹³CO₂). The subsequent acidic workup yields 4-Fluorobenzoic acid-carbonyl-¹³C.

Once the labeled carboxylic acid is obtained and purified, it is converted into the acid chloride. A standard and effective method for this transformation is the reaction with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction proceeds by heating the mixture under reflux, followed by the removal of excess thionyl chloride and solvent under vacuum to yield the crude product, which is then purified by distillation.

Table 1: Synthetic Route from Labeled Carboxylic Acid

| Step | Precursor | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Fluorobromobenzene | Mg, ¹³CO₂ | 4-Fluorobenzoic acid-carbonyl-¹³C |

| 2 | 4-Fluorobenzoic acid-carbonyl-¹³C | SOCl₂, cat. DMF | 4-Fluorobenzoyl-carbonyl-¹³C chloride |

An alternative, though less direct, pathway for carbonyl labeling involves the hydrolysis of a benzotrichloride (B165768) derivative. In this method, the starting material would need to be 4-Fluoro(trichloromethyl-¹³C)toluene. The synthesis of this specific precursor is complex. However, if obtained, its hydrolysis can yield the desired carbonyl-labeled product.

The process involves two main stages. First, 4-fluorotoluene (B1294773) undergoes photochlorination to produce 4-fluorotrichlorotoluene. google.com To achieve labeling, the methyl group of the initial 4-fluorotoluene would need to be ¹³C-labeled. The second stage is the controlled hydrolysis of the resulting 4-fluoro(trichloromethyl-¹³C)toluene. This is typically carried out using water in the presence of a catalyst, such as a mixture of ferric trichloride (B1173362) and zinc chloride. google.com This reaction converts the trichloromethyl-¹³C group into the target benzoyl-carbonyl-¹³C chloride functional group.

Optimization of Reaction Conditions for Maximizing Isotopic Purity and Yield

Optimizing reaction conditions is critical to ensure high chemical yield and maintain isotopic integrity. Key parameters that require careful control include reaction time, temperature, and the choice of reagents and solvents.

For the hydrolysis of the trichlorotoluene derivative, catalyst choice and the controlled addition of water are paramount. The use of a composite catalyst like FeCl₃/ZnCl₂ has been shown to be effective. google.com Temperature control is also vital to prevent the formation of unwanted byproducts and ensure a high conversion rate to the desired acid chloride. google.com Throughout the synthesis, it is essential to use anhydrous conditions where necessary, particularly during the halogenation step, to prevent premature hydrolysis of the acid chloride product. bath.ac.uk

Analytical Verification of Isotopic Enrichment and Compound Purity

After synthesis, verifying the chemical purity and confirming the isotopic enrichment and position of the ¹³C label is essential. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Mass Spectrometry (MS): MS is used to confirm the incorporation of the ¹³C isotope by detecting the molecular ion peak at a mass-to-charge ratio (m/z) that is one unit higher than the unlabeled compound. For 4-Fluorobenzoyl chloride, the molecular weight is approximately 158.56 g/mol . nih.gov The labeled counterpart will show a prominent peak corresponding to a mass of approximately 159.56 g/mol , confirming successful isotopic enrichment. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and isotopic analysis. wikipedia.org

¹³C-NMR: In a ¹³C-NMR spectrum, the signal corresponding to the labeled carbonyl carbon will be significantly enhanced compared to the natural abundance signals of the other carbons. nih.gov This provides direct evidence of the label's position. The chemical shift of the carbonyl carbon in the unlabeled molecule can be used as a reference. chemicalbook.com

Isotope-Edited NMR: Advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can be used to filter spectra based on the isotopic label, allowing for unambiguous quantification of ¹³C enrichment in complex mixtures. nih.gov

Applications of 4 Fluorobenzoyl Carbonyl 13c Chloride in Mechanistic Organic Chemistry

Elucidating Reaction Pathways via Carbon-13 Kinetic Isotope Effects (KIEs)

The ¹³C kinetic isotope effect is a powerful tool in physical organic chemistry for determining the mechanisms of chemical reactions. scbt.comdntb.gov.ua It relies on the principle that molecules containing the heavier ¹³C isotope at a position undergoing bonding changes in the rate-determining step of a reaction will react at a slightly different rate than their unlabeled counterparts. By precisely measuring this rate difference, detailed information about the transition state can be inferred. The use of isotopically labeled starting materials, such as 4-fluorobenzoyl-carbonyl-¹³C chloride, is often essential for these studies, although techniques using natural abundance are also available. scbt.comdntb.gov.ua

Investigating C-Cl Bond Cleavage and Oxidative Addition Mechanisms

The cleavage of the carbon-chlorine (C-Cl) bond is a fundamental step in many organic reactions, including nucleophilic acyl substitution and oxidative addition processes. While specific KIE studies on 4-fluorobenzoyl-carbonyl-¹³C chloride are not extensively documented in publicly available literature, the principles of using ¹³C KIEs to study such mechanisms are well-established. For instance, a significant ¹³C KIE at the carbonyl carbon during a reaction where the C-Cl bond is broken in the rate-determining step would suggest that the bonding environment of the carbonyl carbon is changing significantly in the transition state.

Oxidative addition is a key step in many catalytic cycles, where a metal complex inserts into a covalent bond, such as the C-Cl bond of an acyl chloride. bath.ac.uknih.gov This process involves the metal center being oxidized while the C-Cl bond is broken. The mechanism of oxidative addition can be concerted, stepwise (ionic), or proceed through a radical pathway. scbt.combath.ac.uknih.gov By measuring the ¹³C KIE at the carbonyl carbon of 4-fluorobenzoyl-carbonyl-¹³C chloride during an oxidative addition reaction, one can distinguish between these possibilities. For example, a concerted mechanism where the metal interacts with the carbonyl carbon in the transition state would be expected to show a measurable KIE. In contrast, a mechanism where the initial step is the transfer of an electron to the acyl chloride might exhibit a smaller or negligible KIE at the carbonyl carbon, depending on the degree of structural change in the rate-limiting step.

Studies on the dehalogenation of 4-chlorobenzoyl-CoA by 4-chlorobenzoyl-CoA dehalogenase have demonstrated the utility of chlorine KIEs in understanding C-Cl bond cleavage, revealing a value of 1.0090. unm.edued.ac.uk This indicates that the transition state for the dissociation of the chloride ion is sensitive to isotopic substitution at the chlorine atom. unm.edued.ac.uk Analogous studies using 4-fluorobenzoyl-carbonyl-¹³C chloride could provide complementary information about the changes occurring at the carbonyl carbon during such enzymatic or chemical processes.

Probing Transition States and Rate-Determining Steps

The magnitude of the ¹³C KIE provides a sensitive probe of the geometry and bonding of the transition state. nih.govnih.gov A larger KIE generally indicates more significant changes in the bonding to the isotopically labeled atom in the rate-determining step. For nucleophilic acyl substitution reactions of 4-fluorobenzoyl-carbonyl-¹³C chloride, the KIE can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate.

In a stepwise mechanism, if the formation of the tetrahedral intermediate is the rate-determining step, a significant KIE would be expected as the hybridization of the carbonyl carbon changes from sp² to sp³. Conversely, if the breakdown of the tetrahedral intermediate to form products is rate-limiting, the KIE would be different and would reflect the bonding changes in this second step. By comparing experimentally measured KIEs with theoretical calculations for different proposed mechanisms, the most likely reaction pathway can be identified.

Tracing Carbon Atom Scrambling and Rearrangements in Complex Transformations

In more complex organic reactions, molecules can undergo rearrangements where atoms or groups migrate within the molecule. The use of isotopically labeled compounds like 4-fluorobenzoyl-carbonyl-¹³C chloride is indispensable for tracking these rearrangements. The ¹³C label acts as a "tag" that allows chemists to follow the path of the carbonyl carbon throughout the reaction sequence.

For example, in certain rearrangements, the carbonyl carbon might be expected to migrate to a different position in the product molecule. By analyzing the position of the ¹³C label in the final product using techniques like ¹³C NMR spectroscopy or mass spectrometry, the occurrence and extent of such a rearrangement can be definitively established. Studies on the rearrangements of ammonium (B1175870) benzylides have successfully employed ¹³C-labeled compounds and ¹³C NMR spectroscopy to elucidate complex reaction mechanisms involving scbt.comnih.gov, nih.govnih.gov, and scbt.combath.ac.uk shifts. rsc.orghud.ac.uk While specific studies on carbon scrambling with 4-fluorobenzoyl-carbonyl-¹³C chloride are not readily found, the principles demonstrated in these related systems are directly applicable.

Mechanistic Insights into Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone reaction of carboxylic acid derivatives, including acyl chlorides. nih.gov The reaction typically proceeds through an addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group. The use of 4-fluorobenzoyl-carbonyl-¹³C chloride provides a powerful lens through which to examine the finer details of this fundamental process.

Formation and Stability of ¹³C-Labeled Amides

The reaction of 4-fluorobenzoyl chloride with amines to form amides is a widely used transformation. nih.govresearchgate.net When 4-fluorobenzoyl-carbonyl-¹³C chloride is used, the resulting amide will contain the ¹³C label in the carbonyl group. This allows for the study of the amide's stability and subsequent reactions using ¹³C NMR spectroscopy.

The general procedure for the synthesis of amides from 4-fluorobenzoyl chloride involves reacting the acyl chloride with a primary or secondary amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.gov The reaction is typically rapid at room temperature. nih.gov

Table 1: Synthesis of Amides from 4-Fluorobenzoyl Chloride and Various Amines This table presents data for the reaction of unlabeled 4-fluorobenzoyl chloride, but the procedure is directly applicable to the ¹³C-labeled variant.

| Amine | Product | Yield (%) | Reference |

| Pyrrolidine | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | 91 | nih.gov |

| Aniline (B41778) | 4-Fluoro-N-phenylbenzamide | 72 | nih.gov |

| Benzylamine | N-Benzyl-4-fluorobenzamide | 81 | nih.gov |

The stability of the resulting ¹³C-labeled amide can be investigated under various conditions. For example, the rate of hydrolysis of the labeled amide could be monitored by ¹³C NMR to provide insights into its reactivity. Furthermore, the labeled amide could be used as a starting material in further reactions, with the ¹³C label serving as a tracer to elucidate the mechanisms of those subsequent transformations.

Esterification and Other Acylation Processes with Labeled Reactants

Similar to amide formation, the reaction of 4-fluorobenzoyl-carbonyl-¹³C chloride with alcohols leads to the formation of ¹³C-labeled esters. The mechanism of this esterification can be probed using kinetic isotope effects. By measuring the ¹³C KIE for the reaction with different alcohols, information about the structure of the transition state and the influence of the alcohol's steric and electronic properties on the reaction rate can be obtained.

For example, a study on the Friedel-Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using a copper triflate catalyst has been reported. While this study did not use a labeled version of the acyl chloride, the use of 4-fluorobenzoyl-carbonyl-¹³C chloride in such a reaction could provide detailed mechanistic information about the acylation step. By analyzing the KIE at the carbonyl carbon, one could gain insight into the nature of the electrophilic acylating species and the degree of bond formation in the rate-determining step.

The use of ¹³C-labeled benzoyl chloride has also been instrumental in the field of metabolomics for the derivatization of neurochemicals for analysis by liquid chromatography-mass spectrometry. nih.gov This highlights the utility of these labeled compounds in analytical applications, which often rely on a thorough understanding of the underlying chemical reactions.

Studies in Electrophilic Aromatic Substitution: Friedel-Crafts Acylation Mechanisms with Labeled Carbonyl

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. chemguide.co.uknih.gov The generally accepted mechanism involves the formation of a highly electrophilic acylium ion, generated from an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com This acylium ion is then attacked by the electron-rich aromatic ring. libretexts.org

The use of 4-Fluorobenzoyl-carbonyl-¹³C chloride provides definitive evidence for this mechanism. A primary question in Friedel-Crafts reactions is the possibility of carbocation rearrangements, a common issue in Friedel-Crafts alkylations. libretexts.org In acylation, it is proposed that the acylium ion is stabilized by resonance, which prevents such rearrangements. nih.govlibretexts.org

By using the ¹³C-labeled acyl chloride, the integrity of the acyl group can be tracked throughout the reaction. When 4-Fluorobenzoyl-carbonyl-¹³C chloride reacts with an aromatic substrate like benzene (B151609), the resulting ketone, 4-fluoro-¹³C-benzophenone, can be analyzed using mass spectrometry and ¹³C NMR spectroscopy.

Mechanistic Insights from Isotopic Labeling:

Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak (M+) that is one mass unit higher than the product formed from the unlabeled (¹²C) starting material. This confirms that the labeled carbonyl carbon has been incorporated into the product structure without fragmentation or rearrangement.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit a signal for the carbonyl carbon with a characteristic chemical shift. The presence of this enhanced signal, corresponding to the labeled position, confirms the connectivity of the final product.

These isotopic labeling studies, particularly when applied to substrates like fluorobenzene, offer a clear picture of the reaction's regioselectivity and the electronic effects of substituents on the aromatic ring. iaea.orgresearchgate.net

Table 1: Mass Spectrometry Data for Friedel-Crafts Acylation Product This table illustrates the expected mass spectrometry results from the Friedel-Crafts acylation of benzene using both unlabeled and ¹³C-labeled 4-fluorobenzoyl chloride.

| Reactant | Product | Expected Molecular Formula | Expected m/z of Molecular Ion (M+) |

|---|---|---|---|

| 4-Fluorobenzoyl chloride | 4-Fluorobenzophenone | C₁₃H₉FO | 200.06 |

| 4-Fluorobenzoyl-carbonyl-¹³C chloride | 4-Fluorobenzophenone-¹³C | C₁₂¹³CH₉FO | 201.06 |

Understanding Carbon-Carbon Bond Formation in Catalytic Systems (e.g., Metallaphotoredox)

Metallaphotoredox catalysis has emerged as a powerful strategy for forging C-C bonds under mild conditions. These reactions often involve complex catalytic cycles with multiple oxidation states of the metal catalyst. chinesechemsoc.org Elucidating the precise mechanism can be challenging, and isotopic labeling is an invaluable tool in this context. imist.mawikipedia.org

In a hypothetical metallaphotoredox-catalyzed cross-coupling between 4-Fluorobenzoyl-carbonyl-¹³C chloride and a suitable coupling partner (e.g., a carboxylic acid for decarboxylative acylation), the ¹³C label acts as a tracer. chinesechemsoc.org A proposed catalytic cycle might involve the oxidative addition of the acyl chloride to a low-valent metal center (e.g., Ni(I)), followed by subsequent steps leading to the final ketone product. chinesechemsoc.org

By analyzing the distribution of the ¹³C label in the final product and any recovered starting materials or byproducts, chemists can answer key mechanistic questions:

Is the acyl group transferred intact, or does it undergo intermediate transformations?

Does the reaction proceed via the proposed metal-acyl intermediate?

Can competing pathways be ruled out?

For example, in a nickel-catalyzed decarboxylative acylation, a plausible mechanism involves a Ni(I)–Ni(II)–Ni(I)–Ni(III)–Ni(I) cycle. chinesechemsoc.org Using 4-Fluorobenzoyl-carbonyl-¹³C chloride and analyzing the ketone product via MS would confirm that the acyl group originates from the acyl chloride, validating its role in the proposed cycle.

Table 2: Mechanistic Distinction using ¹³C Labeling in Metallaphotoredox Catalysis This table outlines how ¹³C labeling can distinguish between two hypothetical pathways in a metallaphotoredox reaction.

| Hypothetical Pathway | Description | Expected Outcome with ¹³C Label |

|---|---|---|

| Pathway A (Direct Acylation) | The 4-fluorobenzoyl group is transferred directly from the acyl chloride to the substrate via a metal-acyl intermediate. | The final ketone product is fully labeled at the carbonyl position. |

| Pathway B (Scrambling/Decomposition) | The acyl chloride decomposes, and the carbonyl carbon enters a common pool before incorporation, or the label is scrambled. | The final ketone product shows low or no ¹³C incorporation at the carbonyl position. |

Role in Frustrated Lewis Pair-Mediated Cross-Coupling Reaction Mechanism Determination

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that cannot form a classical adduct. acs.org This unquenched reactivity enables them to activate small molecules and catalyze a variety of transformations, including cross-coupling reactions. acs.orgnih.gov The mechanisms of FLP-mediated reactions can be complex, sometimes involving single-electron transfer (SET) to form radical intermediates. acs.org

The use of 4-Fluorobenzoyl-carbonyl-¹³C chloride can be instrumental in determining the mechanism of an FLP-mediated cross-coupling reaction. For instance, in a proposed coupling of an acyl chloride with a C-H bond, the ¹³C label allows for precise tracking of the acyl moiety. acs.org

The analysis of the products from a reaction using the labeled acyl chloride can help differentiate between concerted and stepwise pathways or identify the involvement of specific intermediates. If the reaction proceeds as expected, the resulting ketone will contain the ¹³C label. This confirms that the C-C bond formation involves the direct participation of the acyl chloride, consistent with the proposed FLP activation mechanism.

Mechanistic Investigations of Oxidative Decarboxylative Acylation

Oxidative decarboxylative acylation is a powerful method for synthesizing ketones by coupling carboxylic acids with an acyl source. chinesechemsoc.orgacs.org These reactions often proceed through radical mechanisms, where an acyl radical is generated and subsequently participates in C-C bond formation. nih.gov

A key mechanistic question is the origin of the acyl group in the final ketone product. 4-Fluorobenzoyl-carbonyl-¹³C chloride is an ideal probe for these studies. In a reaction between a non-labeled carboxylic acid and the ¹³C-labeled acyl chloride, the location of the label in the product provides a definitive answer.

Experimental Design and Expected Findings:

Reaction: A non-labeled alkyl or aryl carboxylic acid is reacted with 4-Fluorobenzoyl-carbonyl-¹³C chloride under conditions promoting oxidative decarboxylative acylation. chinesechemsoc.orgresearchgate.net

Analysis: The resulting ketone product is isolated and analyzed by mass spectrometry and ¹³C NMR.

Table 3: Isotopic Labeling Results in Oxidative Decarboxylative Acylation This table presents the expected analytical results confirming the role of the acyl chloride in an oxidative decarboxylative acylation reaction.

| Analytical Technique | Observation | Mechanistic Implication |

|---|---|---|

| Mass Spectrometry (MS) | The product's molecular weight is consistent with the incorporation of one ¹³C atom from the labeled acyl chloride. | Confirms the 4-fluorobenzoyl group from the acyl chloride is part of the final product. nih.gov |

| ¹³C NMR Spectroscopy | A significantly enhanced signal is observed at the chemical shift corresponding to the carbonyl carbon of the 4-fluorobenzoyl group. | Proves the specific location of the label and the integrity of the transferred acyl group. nih.gov |

Advanced Analytical Applications of 4 Fluorobenzoyl Carbonyl 13c Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

The presence of both ¹³C and ¹⁹F nuclei in 4-Fluorobenzoyl-carbonyl-13C chloride offers significant advantages in NMR-based studies. These two nuclei are highly sensitive and provide a broad range of chemical shifts, making them excellent probes for detailed molecular analysis.

High-Resolution ¹³C NMR for Carbon Backbone Assignments

The ¹³C isotope has a nuclear spin of ½ and is a powerful tool for probing the carbon framework of organic molecules. researchgate.net While the natural abundance of ¹³C is only about 1.1%, the specific labeling in this compound at the carbonyl carbon ensures a strong, unambiguous signal at this position. compoundchem.com This is particularly advantageous for assigning the carbon backbone of molecules that have been derivatized with this reagent.

In a typical ¹³C NMR spectrum, the chemical shifts of carbon atoms are influenced by their electronic environment. chemistrysteps.com Carbonyl carbons, such as the one in this compound, generally appear in the downfield region of the spectrum, typically between 160 and 180 ppm for acyl chlorides. ucalgary.ca The precise chemical shift of the ¹³C-labeled carbonyl carbon can provide valuable information about the electronic nature of the molecule it has reacted with. For instance, derivatization of alcohols or amines with this compound to form esters or amides, respectively, will result in a characteristic shift of the carbonyl signal, aiding in the structural confirmation of the newly formed product.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 4-Fluorobenzoyl Derivatives

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 180 |

| Aromatic C-F | 160 - 170 (JC-F ≈ 240-250 Hz) |

| Aromatic C-C=O | 130 - 140 |

Note: These are predicted values and can vary based on the solvent and the specific derivatized molecule.

Complementary ¹⁹F NMR in Derivatization Studies

The fluorine-19 nucleus is another excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. nih.gov The ¹⁹F NMR spectrum exhibits a wide range of chemical shifts that are highly sensitive to the local electronic environment, making it a powerful tool for derivatization studies. rsc.org

The use of 4-fluorobenzoyl chloride as a derivatizing agent for compounds containing active hydrogens (such as alcohols and phenols) has been demonstrated in the analysis of complex mixtures like olive oil. researchgate.netresearchgate.net Upon derivatization, the chemical shift of the fluorine atom on the benzoyl group is influenced by the structure of the attached molecule. researchgate.net This allows for the identification and quantification of different components in a mixture without the need for chromatographic separation. rsc.org

For example, the derivatization of a primary alcohol versus a secondary alcohol with this compound would likely result in distinct ¹⁹F chemical shifts for the resulting esters, enabling their differentiation and quantification in a mixture. This sensitivity to subtle structural changes makes ¹⁹F NMR a valuable technique for analyzing complex biological and chemical samples. researchgate.netresearchgate.net

Development of Dual-Tagging Reagents for Multi-Nuclear NMR Analysis

The presence of both ¹³C and ¹⁹F labels in a single reagent like this compound exemplifies the concept of a dual-tagging reagent. This allows for correlational studies between the two nuclei, providing even more detailed structural information. Two-dimensional (2D) NMR experiments, such as ¹³C-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish through-bond or through-space connectivities between the labeled carbonyl carbon and the fluorine atom.

Such experiments can be invaluable in confirming the structure of derivatized molecules and in studying their conformation and dynamics in solution. nih.gov The development of such dual-tagged reagents represents a significant advancement in analytical chemistry, enabling more comprehensive and unambiguous structural analysis of complex molecules through multi-nuclear NMR approaches. nih.gov

Mass Spectrometry (MS) for Isotopic Abundance and Molecular Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The isotopic labels in this compound provide distinct advantages in MS-based analyses.

Quantitative Analysis of Labeled Compounds in Complex Mixtures

Isotopically labeled compounds are widely used as internal standards in quantitative mass spectrometry. lumiprobe.com The introduction of a known amount of an isotopically labeled standard, such as a derivative of this compound, allows for the precise quantification of the corresponding unlabeled analyte in a complex mixture. nih.gov The labeled and unlabeled compounds co-elute during chromatographic separation but are distinguishable by their mass difference in the mass spectrometer. nih.gov

The use of this compound as a derivatizing agent enables the quantification of a wide range of compounds, including those that are difficult to analyze directly by MS. The derivatization process introduces a charged group, improving ionization efficiency, and the isotopic label provides a clear signal for quantification. This approach improves the precision and accuracy over other MS methods by providing a reliable internal reference for normalization. researchgate.net

Table 2: Isotopic Distribution for Unlabeled and Labeled 4-Fluorobenzoyl Derivatives

| Ion | Unlabeled (¹²C) Relative Abundance | Labeled (¹³C) Relative Abundance |

|---|---|---|

| M | 100% | Low |

| M+1 | ~7.7% | 100% |

Note: The table shows a simplified representation. The exact ratios can be calculated based on the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides information about the molecular weight of a compound but can also be used for structural elucidation through the analysis of its fragmentation pattern. wikipedia.org When a molecule is ionized in a mass spectrometer, it can break apart into smaller, characteristic fragment ions. youtube.com

Acyl chlorides, upon electron impact ionization, typically undergo cleavage of the carbon-chlorine bond to form a stable acylium ion. libretexts.org For this compound, the fragmentation would be expected to yield a prominent acylium ion. The presence of the ¹³C label in this fragment would result in a mass shift of +1 Da compared to the unlabeled analogue, providing a clear signature for the presence of the benzoyl moiety.

Further fragmentation of the acylium ion can occur, leading to the loss of carbon monoxide (CO). The masses of these fragment ions can be used to confirm the structure of the derivatized molecule. The predictable fragmentation of the 4-fluorobenzoyl group, combined with the mass shift from the ¹³C label, provides a high degree of confidence in the structural assignment of unknown compounds after derivatization. thieme-connect.de

Chromatographic Techniques Coupled with Isotopic Detection

The dual-labeling feature of this compound—a fluorine atom on the aromatic ring and a ¹³C-labeled carbonyl group—makes it a uniquely powerful reagent in chromatographic methods coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These features are specifically exploited to enhance separation, improve detection sensitivity, and enable precise quantification and reaction monitoring.

Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for separation and detection. nih.gov this compound is designed to react with nucleophilic functional groups, such as amines, phenols, and thiols, thereby tagging the analytes with both a fluorinated and an isotopically heavy moiety.

The introduction of the 4-fluorobenzoyl group significantly alters the chromatographic behavior of polar analytes. By increasing the hydrophobicity of molecules like amino acids and polar metabolites, their retention on reversed-phase high-performance liquid chromatography (HPLC) columns is improved, leading to better separation from other sample components. nih.gov Furthermore, the fluorine atom provides a highly specific and sensitive handle for detection. The presence of fluorine can enhance ionization efficiency in certain mass spectrometry modes and offers a unique detection window in ¹⁹F NMR spectroscopy, which is characterized by a wide chemical shift range and a lack of background interference. semanticscholar.orgnih.gov

The carbonyl-¹³C label is instrumental for quantitative analysis using isotope dilution mass spectrometry (IDMS). In this approach, the unlabeled analyte is derivatized with the ¹³C-labeled reagent to create an internal standard that is chemically identical to the derivatized analyte but has a distinct mass. nih.gov This allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification. Studies using ¹³C-benzoyl chloride have demonstrated significant improvements in the limits of detection for various metabolites. nih.gov For instance, the derivatization of lipids with benzoyl chloride has been shown to increase detection sensitivity by 2- to 10-fold for many lipid classes and over 100-fold for monoacylglycerols. nih.gov

A key advantage of using a ¹³C-labeled derivatizing agent over a deuterium-labeled one is the avoidance of chromatographic isotope effects, where the labeled and unlabeled compounds can have slightly different retention times, potentially compromising quantification accuracy. nih.gov

Table 1: Illustrative Enhancement in Detection of Analytes Derivatized with Benzoyl Chloride

| Analyte Class | Improvement in Limit of Detection (LOD) | Fold Increase in Sensitivity (Slope of Calibration Curve) | Reference |

| Monoacylglycerols | 9-fold | >100-fold | nih.gov |

| Sphingoid Bases | 6.5-fold | Not specified | nih.gov |

| Diacylglycerols | 3-fold | Not specified | nih.gov |

| General Neurochemicals | LODs below 10 nM for most compounds | Not applicable | researchgate.net |

This table is illustrative of the benefits of benzoylation and is based on data for benzoyl chloride. Specific data for this compound is not available but similar or enhanced performance is expected due to the additional fluorine tag.

The isotopic labels in this compound also serve as powerful tools for monitoring the progress and purity of the derivatization reaction itself, as well as for assessing the purity of the final derivatized product.

The progress of a derivatization reaction can be tracked in real-time or at discrete time points using techniques like ¹³C NMR or mass spectrometry. By monitoring the disappearance of the ¹³C-labeled reactant signal and the appearance of the ¹³C-labeled product signal, the kinetics of the reaction can be determined. This is particularly useful for optimizing reaction conditions such as temperature, time, and reagent stoichiometry to ensure complete derivatization.

Furthermore, high-resolution mass spectrometry (HR-MS) can be employed to assess the isotopic purity of the derivatizing agent and the resulting derivatized analytes. semanticscholar.org This technique can distinguish between the desired ¹³C-labeled compound and any unlabeled (¹²C) contaminants. The relative abundance of these isotopologues provides a direct measure of isotopic enrichment. This is critical for applications in quantitative proteomics and metabolomics, where the accuracy of quantification relies on the well-defined isotopic composition of the internal standard.

Similarly, ¹⁹F NMR can be used to monitor the reaction by observing the chemical shift of the fluorine atom as the environment changes from the acyl chloride to the ester or amide product. nih.gov This provides a clean and quantitative measure of reaction conversion. The combination of ¹³C and ¹⁹F NMR allows for a comprehensive analysis of the reaction mixture, providing information on both the carbon backbone and the fluorinated tag.

Table 2: Analytical Techniques for Monitoring Reactions with this compound

| Analytical Technique | Information Gained | Key Advantages |

| ¹³C Nuclear Magnetic Resonance (NMR) | Reaction kinetics, product formation, structural confirmation of the carbon backbone. | Direct observation of the labeled carbon, quantitative. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Reaction conversion, detection of fluorine-containing side products. | High sensitivity, wide spectral dispersion, no background signals. |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic purity of the reagent and product, confirmation of derivatization. | High mass accuracy, ability to resolve isotopologues. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of reactants, products, and byproducts; quantification of reaction yield. | Combines separation with sensitive and specific detection. |

Applications in Metabolic Research and Isotopic Tracing Using 13c Labeled Compounds

¹³C-Metabolic Flux Analysis (¹³C-MFA) in Biological and Environmental Systems

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone experimental technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govbenthamdirect.com The method involves culturing cells with a specifically designed ¹³C-labeled substrate. 13cflux.net As the cells metabolize this substrate, the ¹³C atoms are incorporated into the network of central metabolites, intermediates, and ultimately into biomass components like proteinogenic amino acids and RNA. nih.govbiorxiv.org

The resulting distribution of ¹³C within these molecules, known as labeling patterns or mass isotopomer distributions, is precisely measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR). 13cflux.netbenthamdirect.com These experimental labeling data are then fed into a computational model of the organism's metabolic network. By iteratively fitting the model's predicted labeling patterns to the measured data, ¹³C-MFA can estimate the in-vivo fluxes throughout the central carbon metabolism with high accuracy and resolution. nih.govnih.gov This powerful approach provides a detailed snapshot of the cell's physiological state, revealing how it allocates resources for growth, energy production, and biosynthesis. 13cflux.net

In microbial systems, ¹³C-MFA is widely applied to understand and engineer cellular metabolism for biotechnological purposes, such as the production of biofuels and biochemicals. nih.gov By feeding a microbe a ¹³C-labeled carbon source like glucose, researchers can quantify the flux through key pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. oup.com

The analysis of ¹³C labeling in protein-bound amino acids is particularly powerful, as their carbon backbones are derived from specific precursor metabolites in the central metabolism. nih.gov This provides a time-integrated record of the metabolic fluxes that were active during cellular growth. nih.gov For example, quantifying the flux distribution in different yeast species can reveal fundamental differences in their energy metabolism, such as the preference for fermentation over respiration in Crabtree-positive yeasts. oup.com Dual labeling experiments using both ¹³C and ¹⁵N can further enhance the resolution of the analysis, allowing for the simultaneous quantification of both carbon and nitrogen fluxes, which is crucial for understanding the biosynthesis of amino acids and nucleotides. biorxiv.orgethz.ch

Table 1: Example of ¹³C-MFA Application in Comparing Microbial Strains This interactive table summarizes comparative physiological data and key pathway fluxes between a wild-type (M. thermophila) and a malic acid high-producing strain (JG207), as determined by ¹³C-MFA.

| Parameter | Wild-Type Strain | High-Producing Strain (JG207) | Interpretation |

| Glucose Uptake Rate | Lower | Higher | Engineered strain has a more active uptake of the carbon source. researchgate.net |

| Biomass Yield | Higher | Lower | More carbon is diverted to product synthesis instead of growth. researchgate.net |

| Malic Acid Production | Lower | Higher | Successful engineering for target product. researchgate.net |

| EMP Pathway Flux | Lower | Higher | Increased glycolysis to provide precursors for the TCA cycle. researchgate.net |

| TCA Cycle Flux | Lower | Higher | Enhanced flux to generate more malic acid. researchgate.net |

| Oxidative Phosphorylation | Higher | Lower | Strain relies less on respiration, potentially to redirect cofactors. researchgate.net |

Beyond single-organism cultures, ¹³C labeling is a vital tool for studying metabolism in complex environmental systems like soil. nih.gov Stable Isotope Probing (SIP) combined with metabolomics allows scientists to trace the flow of carbon from specific labeled sources into the soil's vast and diverse metabolite pool and microbial biomass. researchgate.netnih.gov This approach helps to unravel the intricate web of carbon transformation and identify which microbes are actively consuming specific substrates. osti.gov

Table 2: Research Findings from a ¹³C Soil Metabolomics Study This interactive table presents key findings from a study where nine different ¹³C-labeled carbon sources were added to soil to trace carbon metabolism.

| Finding | Description | Source(s) |

| Source-Dependent Metabolism | The composition of ¹³C-labeled metabolites differed primarily by the carbon source provided, not the incubation time, indicating that the type of available carbon dictates metabolic activity. | nih.govresearchgate.net |

| Soluble vs. Insoluble Sources | Labeling from soluble sources (e.g., glucose, amino acids) was faster, while insoluble sources (e.g., cellulose) led to slower but higher average ¹³C enrichment in biomass markers by the end of the incubation. | nih.govnih.gov |

| Biomass Marker Stabilization | The ¹³C enrichment in biomass markers like amino acids and nucleic acids stabilized at 5-15 atom% ¹³C by the end of the 48-day experiment. | nih.govnih.gov |

| Tracking Microbial Activity | The labeling patterns of TCA cycle intermediates and nucleobases like uracil (B121893) closely tracked overall microbial activity throughout the experiment. | nih.govnih.gov |

| Identifying Active Populations | The distinct profiles of labeled metabolites corresponded to differences in the composition of the metabolically active microbial populations. | nih.gov |

For example, ¹³C-MFA was used to analyze a strain of the fungus Myceliophthora thermophila engineered to produce high levels of malic acid. researchgate.net The flux analysis revealed that compared to the wild-type, the engineered strain had significantly increased flux through glycolysis and the TCA cycle, which was necessary to provide the precursors for malic acid synthesis. researchgate.net Conversely, flux towards biomass formation was reduced. researchgate.net This "rewiring" of the metabolic network is a common feature of successful metabolic engineering. ¹³C-MFA can also uncover how cells respond to stress conditions or cofactor imbalances by rerouting metabolic fluxes. nih.gov

Experimental Design and Optimization of ¹³C-Tracer Experiments

The success of a ¹³C-MFA study hinges on a well-designed experiment. nih.gov A critical step is the selection of the optimal ¹³C-labeled substrate, or "tracer." nih.gov The choice of tracer depends on the specific metabolic pathways of interest. nih.gov For example, to accurately resolve fluxes around the pentose phosphate pathway, a mixture of [1-¹³C]glucose and [U-¹³C]glucose is often used. nih.gov Singly labeled substrates are generally more informative for discovering novel pathways, as they make it easier to trace the fate of individual carbon atoms. nih.govnih.gov

Computational tools have been developed to aid in the rational design of tracer experiments. nih.gov These methods can systematically evaluate different potential tracers and tracer mixtures to find the one that will provide the most precise flux estimates for a given metabolic network. nih.govfrontiersin.org This is particularly important for complex systems like mammalian cells, where numerous pathways are active simultaneously. nih.gov The goal is to design an experiment that is robust and informative across a wide range of possible metabolic states, especially when there is limited prior knowledge about the in-vivo fluxes. frontiersin.org Other key experimental considerations include ensuring the cells reach a metabolic and isotopic steady state and using highly sensitive analytical methods to accurately measure the resulting labeling patterns. 13cflux.netbenthamdirect.com

Elucidating Biochemical Pathways and Enzyme Specificities with Labeled Substrates

Isotopically labeled compounds are fundamental to confirming the existence of proposed biochemical pathways and discovering new enzymatic functions. nih.govnih.gov By feeding cells a substrate with a ¹³C label at a specific atomic position, researchers can trace the carbon atom's transition through a series of reactions. nih.gov The labeling pattern of the resulting products provides definitive evidence for the pathway's activity. nih.gov

This technique is a powerful complement to genomics and proteomics, which can identify potential genes and enzymes but cannot confirm their in-vivo function. nih.gov For example, specific tracers can be chosen to distinguish between alternative pathways:

Entner-Doudoroff vs. Pentose Phosphate Pathway: Using [1-¹³C]glucose can help differentiate these pathways based on the labeling patterns in downstream metabolites like pyruvate. nih.govresearchgate.net

Anaplerotic Reactions: Using ¹³CO₂ along with an unlabeled carbon source can confirm the activity of carboxylating enzymes that fix CO₂ into central metabolites. nih.govresearchgate.net

Furthermore, ¹³C NMR spectroscopy can provide detailed information about the carbon skeleton of a molecule, identifying the types of carbons (e.g., carbonyl, aromatic) and their connectivity, which is invaluable for structure elucidation of novel metabolites. nih.govirisotope.com

Application in Quantitative Proteomics Studies with Stable Isotope Labeling

Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the accurate comparison of protein abundances between different samples. oup.comnih.gov The general principle involves creating "heavy" and "light" versions of proteins or peptides, which can be distinguished and quantified by a mass spectrometer. oup.com

One common method is metabolic labeling, where cells are grown in media containing either normal ("light") amino acids or "heavy" amino acids labeled with stable isotopes like ¹³C or ¹⁵N. oup.comoup.com When the protein samples from two different conditions (e.g., treated vs. untreated) are mixed, the mass spectrometer measures the ratio of the heavy to light peptide signals, providing a precise relative quantification of each protein. oup.com

Alternatively, chemical labeling involves using reagents to tag proteins or peptides with isotopic labels after they have been extracted from the cell. nih.gov This is where a compound like 4-Fluorobenzoyl-carbonyl-¹³C chloride would be applied. As an acyl chloride, it would react with primary amine groups (at the N-terminus of peptides and on the side chain of lysine (B10760008) residues), covalently attaching the ¹³C-labeled fluorobenzoyl group. By using the unlabeled version of the reagent on one sample and the ¹³C-labeled version on another, researchers can perform differential analysis. This chemical labeling approach is versatile as it does not require metabolic incorporation and can be applied to a wide variety of sample types. nih.gov

Chemical Reactivity and Derivatization in Specialized Synthetic and Analytical Research

Utilization as a Versatile ¹³C-Labeled Acylating Agent in Organic Synthesis

4-Fluorobenzoyl-carbonyl-¹³C chloride is a specialized acylating agent employed in organic synthesis to introduce a ¹³C-labeled 4-fluorobenzoyl group into a target molecule. The reactivity of this acyl chloride is analogous to its unlabeled counterpart, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. The presence of the ¹³C label at the carbonyl position provides a unique spectroscopic signature, allowing for the precise tracking of the acyl group through complex reaction sequences and for the elucidation of reaction mechanisms.

The general reaction involves the treatment of a nucleophile (e.g., an alcohol, amine, or carbanion) with 4-Fluorobenzoyl-carbonyl-¹³C chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. The reaction is often conducted in an inert solvent at controlled temperatures to ensure high yields and minimize side reactions. The efficiency of this acylation makes it a reliable method for the introduction of a ¹³C-labeled moiety into diverse molecular frameworks.

Synthesis of Site-Specifically Labeled Amides and Esters for Research Probes

A primary application of 4-Fluorobenzoyl-carbonyl-¹³C chloride is in the synthesis of site-specifically labeled amides and esters, which serve as crucial research probes in various scientific disciplines. The reaction with primary or secondary amines leads to the formation of ¹³C-labeled amides, while reaction with alcohols or phenols yields the corresponding ¹³C-labeled esters. rsc.org These labeled compounds are instrumental in studies requiring sensitive and unambiguous detection methods.

The synthesis of these labeled derivatives is generally straightforward, following standard acylation protocols. For instance, the reaction of 4-Fluorobenzoyl-carbonyl-¹³C chloride with an amine in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran, often with a base, provides the desired amide in good yield. rsc.org Similarly, esterification can be achieved by reacting the acyl chloride with an alcohol in the presence of a base. The resulting ¹³C-labeled amides and esters can be used in a variety of applications, including as internal standards in quantitative mass spectrometry, as probes for studying enzyme kinetics and mechanisms, and in NMR-based structural biology studies. nih.govnih.govrsc.org The ability to introduce a specific ¹³C label allows for the differentiation of the probe from its endogenous, unlabeled counterparts.

| Reactant Class | Product Class | General Reaction Conditions |

| Primary/Secondary Amines | ¹³C-Labeled Amides | Inert solvent (e.g., CH₂Cl₂), base (e.g., triethylamine), 0 °C to room temperature |

| Alcohols/Phenols | ¹³C-Labeled Esters | Inert solvent (e.g., THF), base (e.g., pyridine), 0 °C to room temperature |

Preparation of Labeled Ketones and Carbonyl-Containing Research Scaffolds

Beyond amides and esters, 4-Fluorobenzoyl-carbonyl-¹³C chloride is a valuable precursor for the synthesis of ¹³C-labeled ketones and other carbonyl-containing research scaffolds. These structures are often key components of biologically active molecules and are utilized in the development of new pharmaceuticals and diagnostic agents.

The synthesis of labeled ketones can be accomplished through several established methods. One common approach is the reaction of 4-Fluorobenzoyl-carbonyl-¹³C chloride with organometallic reagents, such as organocuprates (Gilman reagents) or organocadmium compounds. These reactions proceed via nucleophilic acyl substitution, where the organometallic reagent delivers a carbon nucleophile to the electrophilic carbonyl carbon of the acyl chloride, resulting in the formation of a ketone. The careful choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups. The resulting ¹³C-labeled ketones are valuable tools for mechanistic studies and as building blocks in the synthesis of more complex labeled molecules.

Derivatization in Analytical Method Development (e.g., for Amines, Phytosterols)

In analytical chemistry, derivatization is a common strategy to enhance the detectability and chromatographic behavior of analytes. 4-Fluorobenzoyl-carbonyl-¹³C chloride serves as a specialized derivatizing agent, particularly for the analysis of amines and hydroxyl-containing compounds like phytosterols. fao.orgscienceopen.comrsc.org The introduction of the 4-fluorobenzoyl group improves the volatility and thermal stability of the analytes for gas chromatography (GC) and enhances their ionization efficiency in mass spectrometry (MS).

The use of a ¹³C-labeled derivatizing agent offers a significant advantage in quantitative analysis through the technique of isotope dilution mass spectrometry (IDMS). In this approach, a known amount of the ¹³C-labeled standard (formed by derivatizing the analyte with 4-Fluorobenzoyl-carbonyl-¹³C chloride) is added to the sample. The ratio of the signal from the derivatized analyte to that of the labeled internal standard allows for highly accurate and precise quantification, as it corrects for variations in sample preparation and instrument response. nih.gov This method has been successfully applied to the analysis of biogenic amines in food samples and other complex matrices. scienceopen.com

| Analyte Class | Derivatization Product | Analytical Advantage |

| Amines | ¹³C-Labeled N-(4-fluorobenzoyl) amines | Improved chromatographic properties, enhanced MS detection, enables IDMS |

| Phytosterols | ¹³C-Labeled 4-fluorobenzoyl esters | Increased volatility for GC, enhanced ionization for MS, enables IDMS |

Design and Synthesis of ¹³C-Labeled Ligands and Pharmacological Probes for Target Engagement Studies

The development of new therapeutic agents relies heavily on understanding the interaction between a drug candidate and its biological target. ¹³C-labeled ligands and pharmacological probes, synthesized using reagents like 4-Fluorobenzoyl-carbonyl-¹³C chloride, are indispensable tools in these target engagement studies. By incorporating a ¹³C label into a ligand, researchers can use techniques like NMR spectroscopy and mass spectrometry to monitor the binding of the ligand to its target protein or receptor.

The synthesis of these probes involves the strategic incorporation of the ¹³C-labeled 4-fluorobenzoyl moiety into the structure of a known or potential ligand. This can be achieved by acylating a suitable precursor of the ligand with 4-Fluorobenzoyl-carbonyl-¹³C chloride. The resulting labeled ligand can then be used in a variety of in vitro and in cellulo assays to determine binding affinities, measure target occupancy, and elucidate the mechanism of action. The presence of the ¹³C label provides a non-radioactive and highly specific handle for detecting and quantifying the ligand-target interaction, providing crucial data for drug discovery and development programs.

Future Directions and Emerging Research Avenues for 4 Fluorobenzoyl Carbonyl 13c Chloride

Advancements in Asymmetric and Enantioselective Synthesis with Labeled Acyl Chlorides

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and chemical industries. The use of isotopically labeled reagents like 4-Fluorobenzoyl-carbonyl-13C chloride is poised to offer significant breakthroughs in the field of asymmetric synthesis. While direct catalytic asymmetric reactions involving acyl chlorides are challenging, the isotopic label provides a unique mechanistic probe.

Future research will likely focus on using the 13C-label as a spectroscopic marker to:

Trace Reaction Pathways: Monitor the progress of enantioselective reactions in real-time using 13C NMR spectroscopy. This allows for the precise tracking of the labeled carbonyl group as it transforms from reactant to product, providing invaluable kinetic and mechanistic data.

Characterize Intermediates: Isotope labeling can help in the detection and characterization of transient intermediates in catalytic cycles. Identifying these species is crucial for understanding the origin of enantioselectivity and for designing more efficient and selective catalysts.

Validate Catalytic Mechanisms: By observing the fate of the 13C-label, researchers can distinguish between proposed catalytic pathways. For example, in a metal-catalyzed acylation, the label can help confirm whether the reaction proceeds via an acyl-metal intermediate or another mechanism.

The development of new chiral catalysts capable of differentiating between isotopes or utilizing the subtle electronic effects of the 13C atom could lead to novel methods for kinetic resolution or desymmetrization, further advancing the capabilities of enantioselective synthesis.

Integration with In Silico Modeling and Machine Learning for Predictive Chemistry

The convergence of computational chemistry and machine learning (ML) is revolutionizing how chemical reactions and molecular properties are studied. nih.govnih.govrsc.org For this compound, this integration offers a predictive framework to accelerate its application and discovery.

In Silico Modeling: Computational models can predict the physicochemical properties of this compound. Quantum mechanical calculations can determine how the 13C isotope influences the vibrational frequencies (e.g., IR and Raman spectra), NMR chemical shifts, and reaction energetics compared to its unlabeled counterpart. acs.org This information is vital for interpreting experimental data and for designing experiments where the isotopic effect can be exploited. In silico platforms can simulate metabolic pathways, providing a way to predict the fate of the 13C label when molecules derived from it are introduced into biological systems. researchgate.net

Machine Learning: ML models, particularly deep learning neural networks, are increasingly used for reaction prediction. nih.govnih.gov These models are trained on vast datasets of known chemical reactions and can predict the likely outcome when novel reactants, such as this compound, are used. nih.gov This accelerates the discovery of new synthetic routes and applications. The ability of ML to identify patterns in large datasets can also aid in optimizing reaction conditions for syntheses involving this labeled reagent. nih.gov

The table below summarizes the potential integration of these computational tools.

| Computational Tool | Application for this compound | Expected Outcome |

| Quantum Mechanics (QM) | Calculation of spectroscopic properties (NMR, IR) and reaction energy barriers. | Accurate prediction of spectral data for identification; understanding of isotopic effects on reactivity. |

| Molecular Dynamics (MD) | Simulation of the reagent's interaction with catalysts or biological macromolecules. | Insight into binding modes and non-covalent interactions that govern selectivity and reactivity. |

| Machine Learning (ML) | Prediction of reaction outcomes, yields, and optimal conditions. nih.govnih.gov | Rapid screening of potential reactions and accelerated deployment in synthetic chemistry. nih.govrsc.org |

| Metabolic Flux Analysis | Modeling the incorporation and flow of the 13C label through metabolic networks. researchgate.netnih.gov | Elucidation of biochemical pathways and cellular metabolism using derivatives of the labeled compound. nih.gov |

Development of Novel Isotopic Labeling Strategies and Reagents

The synthesis of isotopically labeled compounds is often a major bottleneck due to cost and complexity. rsc.orgresearchgate.net Future research is focused on creating more efficient, versatile, and late-stage labeling methods. The development of new reagents and catalytic systems is central to this effort. nih.govimist.ma

Historically, the introduction of a 13C label at a carbonyl position might involve multi-step syntheses starting from simple, labeled precursors like [13C]carbon dioxide or [13C]potassium cyanide. imist.marsc.org Emerging strategies aim to simplify this process:

Late-Stage Functionalization: Developing methods to introduce the 13C=O group into a complex molecule at a late stage of the synthesis. This is highly valuable in drug discovery, as it allows for the labeling of advanced intermediates or final drug candidates without re-designing the entire synthetic route. acs.org

Novel 13C Sources: Research into new, easy-to-handle sources of 13C is ongoing. For instance, using 13COgen, a solid precursor that releases carbon monoxide gas upon heating, could be applied to palladium-catalyzed carbonylation reactions to form labeled amides and esters. acs.org

Improved Derivatization Reagents: For analytical purposes, high-performance chemical isotope labeling using reagents like dansylhydrazine has been shown to significantly improve the detection of carbonyl-containing metabolites in mass spectrometry. figshare.comacs.org The development of analogous 13C-labeled reagents for acyl chlorides could enhance their utility in metabolomics. acs.org

A comparison of classical and emerging labeling approaches is outlined below.

| Labeling Approach | Description | Advantages | Challenges |

| Classical Synthesis | Multi-step synthesis from simple labeled building blocks (e.g., K13CN, 13CO₂). imist.marsc.org | Well-established and reliable. | Often lengthy, low overall yield, not suitable for complex molecules. |

| Catalytic Carbonylation | Introduction of a 13CO group using a transition metal catalyst and a 13CO source. acs.org | High efficiency and functional group tolerance. | Requires handling of CO gas or specialized precursors. |

| Reversible Decarboxylation | Exchange of a carboxyl group with labeled CO₂. imist.ma | Allows direct labeling of carboxylic acids which are precursors to acyl chlorides. | Scope can be limited by substrate stability. |

| Chemoenzymatic Methods | Use of enzymes to perform specific labeling steps. nih.gov | High selectivity and mild reaction conditions. | Limited to substrates recognized by the enzyme. |

Expanding Applications in Materials Science and Polymer Chemistry with Labeled Monomers

The introduction of isotopic labels into polymers is a powerful method for studying their structure, dynamics, and degradation. alfa-chemistry.com If this compound is used to synthesize or functionalize a monomer, the resulting labeled monomer can be polymerized to create materials with a built-in spectroscopic probe.

Future applications in this area include:

Tracking Polymer Degradation: The 13C label allows researchers to follow the breakdown of a polymer chain under environmental or biological stress. researchgate.net By monitoring the release of labeled fragments using mass spectrometry, the degradation mechanism and rate can be determined precisely.

Analyzing Polymer Structure: Solid-state NMR of 13C-labeled polymers can provide detailed information about chain conformation, packing, and domain sizes in polymer blends and composites. This is crucial for designing materials with specific mechanical or thermal properties.

Studying Interfacial Phenomena: In polymer composites or thin films, a labeled monomer can be placed specifically at the interface between two materials. This allows for the selective study of interfacial interactions, adhesion, and stability, which are critical for the performance of advanced materials.

Elucidating Biosynthesis: In the context of biopolymers, labeled precursors can be used to study the biosynthetic pathways in organisms. nih.gov This knowledge is essential for applications in biofuel production and biomaterials engineering.

The use of labeled monomers derived from this compound could be particularly relevant for high-performance polymers where aromatic and fluorinated motifs are common.

Exploration in Advanced Imaging Techniques Beyond Traditional NMR/MS

While NMR and mass spectrometry are the workhorses for detecting isotopic labels, their sensitivity and in vivo applications can be limited. nih.gov Emerging imaging techniques are poised to overcome these limitations, opening new diagnostic and research possibilities for compounds labeled with stable isotopes like 13C.

Hyperpolarized 13C MRI: Dynamic Nuclear Polarization (DNP) is a technique that can increase the signal of 13C-labeled molecules by several orders of magnitude. nih.govnih.gov Probes labeled with 13C, such as [1-13C]pyruvate, have been used in human clinical trials to image metabolic processes like glycolysis in real-time. snmjournals.orgnih.gov A derivative of this compound could be designed as a hyperpolarized probe to visualize specific enzymatic activities or metabolic fluxes in vivo, offering a non-radioactive method for cancer diagnosis and treatment monitoring. nih.govsnmjournals.orgnih.gov

Raman Spectroscopy: This technique provides a unique vibrational fingerprint of molecules. numberanalytics.com Isotopic substitution, such as replacing 12C with 13C, causes a detectable shift in the vibrational frequencies of the C=O bond. numberanalytics.comnih.gov Raman microspectroscopy could be used to image the distribution of a 13C-labeled drug or probe within a single cell or tissue sample without the need for destructive analysis, providing high-resolution spatial information on its localization and metabolism. nih.govaps.org

Positron Emission Tomography (PET): While PET typically uses radioactive isotopes like 11C or 18F, the development of dual-modality probes is an active area of research. A molecule containing both a stable 13C label (for mechanistic or NMR studies) and a positron-emitting atom could provide complementary information from both PET and MR techniques. nih.govsnmjournals.org The fluorine atom in 4-Fluorobenzoyl chloride could potentially be substituted with 18F, creating a dual-label compound for correlative imaging studies.

| Imaging Technique | Principle | Advantage for 13C-Labeled Compounds | Potential Application |

| Traditional NMR/MS | Detects nuclear spin or mass-to-charge ratio. | High structural resolution, quantification. | In vitro analysis, metabolomics, mechanistic studies. alfa-chemistry.com |

| Hyperpolarized 13C MRI | DNP enhances 13C signal >10,000-fold. nih.govnih.gov | Real-time in vivo metabolic imaging, non-radioactive. nih.gov | Cancer metabolism imaging, monitoring therapy response. snmjournals.orgyoutube.com |

| Raman Microspectroscopy | Detects inelastic scattering of light from molecular vibrations. numberanalytics.com | High spatial resolution, non-destructive, sensitive to isotopic shifts. nih.gov | Subcellular localization of labeled drugs/probes. |

| PET/MRI Hybrid Imaging | Combines high sensitivity of PET with anatomical detail of MRI. nih.govsnmjournals.org | Correlative imaging if a positron emitter is also present. | Preclinical research, tracking drug delivery and metabolism. nih.gov |

Q & A

Basic Questions

Q. What are the critical handling and storage protocols for 4-Fluorobenzoyl-carbonyl-13C chloride to ensure stability?

- Methodological Answer :

- Handling : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and respiratory protection in well-ventilated areas to avoid skin/eye contact and inhalation of vapors .

- Storage : Keep containers tightly closed in a cool, dry place away from moisture and incompatible substances (e.g., bases, oxidizing agents). Use inert gas purging for long-term storage to prevent hydrolysis .

- Safety : Follow OSHA HazCom 2012 standards for corrosive substances, including emergency spill protocols (e.g., neutralization with sodium bicarbonate) and immediate decontamination of exposed areas .

Q. Which analytical techniques are recommended for verifying the isotopic purity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or isotope-ratio MS (IRMS) can confirm the 13C enrichment at the carbonyl position by analyzing isotopic peaks (e.g., m/z ratios) .

- NMR Spectroscopy : 13C NMR directly quantifies isotopic enrichment; compare peak intensities of labeled vs. unlabeled carbons. Ensure deuterated solvents (e.g., CDCl3) are used to avoid interference .

- Chromatography : Pair HPLC or GC with MS detection to assess purity and rule out isotopic dilution from degradation byproducts .

Advanced Research Questions

Q. How does the 13C label in this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : The 13C label may slightly alter reaction kinetics due to differences in bond strength (C=13O vs. C=12O). Use competitive experiments with labeled/unlabeled substrates to measure KIE .

- Synthetic Applications : Optimize reaction conditions (e.g., solvent polarity, temperature) to mitigate unintended isotopic effects. For example, in peptide coupling, monitor acylation rates using real-time NMR .

- Data Validation : Cross-validate results with computational modeling (e.g., DFT calculations) to isolate isotopic contributions from electronic effects .

Q. What strategies should be employed to resolve contradictions in metabolic tracing data derived from this compound?

- Methodological Answer :

- Control Experiments : Include unlabeled controls to distinguish background noise from tracer-specific signals. Use dual-isotope labeling (e.g., 13C + 2H) for pathway confirmation .

- Data Normalization : Apply correction factors for natural 13C abundance in biological matrices. Use LC-MS/MS with isotopic internal standards to improve accuracy .

- Contradiction Analysis : If conflicting results arise (e.g., unexpected metabolite ratios), re-examine extraction protocols for potential isotopic scrambling or degradation .

Q. How can researchers design experiments to assess the photostability of this compound under varying light conditions?

- Methodological Answer :

- Experimental Setup : Expose aliquots to UV/Vis light (200–800 nm) in quartz cuvettes. Monitor degradation via time-resolved UV spectroscopy (absorbance at λmax ~270 nm) .

- Isotopic Integrity Check : Post-irradiation, analyze samples using HRMS to detect photolysis byproducts (e.g., fluorobenzene derivatives) and confirm 13C retention .

- Statistical Design : Use a factorial design to test interactions between light intensity, wavelength, and solvent polarity. Apply ANOVA to identify significant degradation factors .

Retrosynthesis Analysis